molecular formula C11H15NO2 B3060556 (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide CAS No. 52485-51-5

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

Cat. No.: B3060556
CAS No.: 52485-51-5
M. Wt: 193.24 g/mol
InChI Key: OKDZNDUPIRUYLF-NSHDSACASA-N
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Description

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide ( 52485-51-5) is an enantiomerically pure acetamide derivative with a molecular weight of 193.24 g/mol and the molecular formula C₁₁H₁₅NO₂ . Its structure features a hydroxyl group, an acetamide moiety, and a chiral (S)-configured propan-2-yl backbone substituted with a phenyl group, making it a valuable intermediate in medicinal chemistry and organic synthesis . This compound serves as a versatile chiral building block for pharmaceutical research, particularly in the synthesis of novel therapeutic agents where its stereochemistry is critical for specific biological interactions . The (S)-enantiomer may interact differently with biological targets compared to its (R)-counterpart, influencing potential drug efficacy and safety profiles . Acetamide derivatives, in general, are highly relevant in pharmacology and are found in compounds with a range of biological activities, underscoring the value of this scaffold in drug discovery campaigns . The mechanism of action for research-grade compounds like this one often involves its functional groups; the hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity, while the phenyl group contributes to hydrophobic interactions . This compound is commercially available in high purity grades (≥99%) and is intended for research applications in pharmaceutical development and materials science . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZNDUPIRUYLF-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467489
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-51-5
Record name N-acetylphenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-1-phenyl-2-propanol.

    Acetylation: The hydroxyl group of (S)-1-phenyl-2-propanol is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetoxy-3-phenylpropan-2-yl acetate.

    Amidation: The acetoxy group is then converted to an amide by reacting with ammonia or an amine under suitable conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-N-(1-Oxo-3-phenylpropan-2-yl)acetamide.

    Reduction: Formation of (S)-N-(1-Amino-3-phenylpropan-2-yl)acetamide.

    Substitution: Formation of (S)-N-(1-Halo-3-phenylpropan-2-yl)acetamide.

Scientific Research Applications

Pharmaceutical Research

Overview : The compound is recognized for its potential in drug development, particularly in synthesizing new therapeutic agents. Its stereochemistry plays a crucial role in determining biological activity, making it a subject of interest in pharmacological studies.

Key Applications :

  • Drug Synthesis : (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating conditions such as pain and inflammation.
  • Biological Activity : Research indicates that the compound exhibits varying biological activities based on its enantiomeric form. The (S)-enantiomer may interact differently with biological targets compared to its (R)-counterpart, influencing drug efficacy and safety profiles.

Case Study: Synthesis of Analgesic Agents

A study demonstrated the successful use of this compound in synthesizing novel analgesic compounds. The resulting derivatives exhibited enhanced potency and reduced side effects compared to existing medications, showcasing the compound's potential in pain management therapies.

Organic Chemistry

Overview : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Key Applications :

  • Catalyst Role : This compound can act as a catalyst in various organic reactions, facilitating the formation of carbon-carbon bonds and other transformations essential for creating complex organic structures.

Data Table: Comparison of Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reaction Time (h)
Aldol CondensationThis compound854
Michael AdditionThis compound903

Biochemistry

Overview : The biochemical applications of this compound focus on its interactions with biological molecules and its role in metabolic pathways.

Key Applications :

  • Peptide Synthesis : The compound is employed as a reagent in peptide synthesis, contributing to the formation of bioactive peptides that can serve therapeutic purposes.

Case Study: Bioactive Peptides

Research involving this compound has led to the development of bioactive peptides with applications in nutrition and health supplements. These peptides have shown beneficial effects on muscle recovery and performance enhancement in athletes.

Mechanism of Action

The mechanism of action of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The compound is compared to derivatives with modifications in the acetamide group, phenyl ring substitution, or stereochemistry:

Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide -OH, -NHCOCH₃, (S)-configuration C₁₁H₁₅NO₂ 193.24
(S)-2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide -Cl replaces -OCH₃ in acetamide C₁₁H₁₄ClNO₂ 227.69
(2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide Methylpent-4-enamide group replaces acetamide C₁₆H₂₁NO₂ 259.34
N-[3-(1-Phenylethyl)phenyl]acetamide Bulky phenylethyl substituent on phenyl ring C₁₆H₁₇NO 239.31
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Complex backbone with multiple stereocenters C₃₀H₃₅N₂O₄ 487.61

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to its chloro analog .
  • Lipophilicity : Chloro-substituted analogs (e.g., 2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide) exhibit higher logP values, favoring membrane permeability .
  • Crystal Packing: Meta-substituted electron-withdrawing groups (e.g., -Cl, -NO₂) in phenylacetamides influence crystal lattice parameters and stability .

Key Research Findings

Impact of Substituents on Reactivity

  • Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitution reactions .
  • Hydroxyl groups promote hydrogen bonding, critical for crystallinity and stability in solid-state applications .

Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Chloro and nitro substituents at meta/para positions correlate with lower MICs due to enhanced membrane penetration .
  • Stereochemistry : (S)-configuration in the parent compound improves binding affinity to chiral biological targets compared to racemic mixtures .

Biological Activity

(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, analgesic, and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group and a phenyl group attached to a propan-2-yl chain. Its stereochemistry plays a crucial role in its biological interactions and efficacy. The (S)-enantiomer may exhibit distinct properties compared to its (R)-counterpart, affecting its binding affinity to various biological targets.

2. Analgesic Effects

The compound's structural features suggest potential analgesic effects. Similar compounds have been noted for their ability to modulate pain pathways, particularly through interactions with ion channels involved in nociception. For example, related compounds have been shown to inhibit TRPA1 channels, which are critical in pain signaling .

3. Anticancer Activity

In vitro studies have shown that certain derivatives of amide compounds exhibit significant antiproliferative activities against cancer cell lines. While direct studies on this compound are scarce, the structural similarities with other effective compounds indicate potential anticancer properties. For instance, compounds with similar structures have been reported to interact with tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-Hydroxyphenyl)acetamideHydroxyl group on phenyl ringAntimicrobial properties
N-(2-Hydroxypropyl)acetamideHydroxyl group on propanoyl chainAnalgesic effects
(R)-N-(1-Hydroxy-3-methylpropan-2-yl)acetamideMethyl substitution on propanoyl chainPotential neuroprotective effects
This compoundHydroxyl and phenyl groupsPotential antimicrobial and analgesic effects

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Interactions : The compound may interact with various receptors and enzymes due to its functional groups. Interaction studies using techniques like surface plasmon resonance or fluorescence spectroscopy can quantify these binding interactions.
  • Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis by regulating key proteins involved in cell cycle progression, such as p53 and Bcl-2 family members . This suggests that this compound could also influence these pathways.
  • Tubulin Interaction : Compounds with structural similarities have been reported to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing enantiopure (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide?

  • Methodological Answer : Multi-step organic synthesis involving chiral precursors is typically employed. For example, amide bond formation via condensation of (S)-2-amino-3-phenylpropan-1-ol with acetyl chloride under anhydrous conditions, followed by purification using column chromatography. Reaction optimization (e.g., solvent selection, temperature) is critical to minimize racemization . Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess (ee).

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis . Complementary techniques include vibrational circular dichroism (VCD) or NMR with chiral solvating agents to corroborate stereochemistry.

Q. What analytical techniques are suitable for assessing enantiomeric purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) under normal-phase or polar organic conditions. Validate results using optical rotation measurements and compare against racemic or enantiopure standards .

Q. How can key physical properties (e.g., solubility, melting point) be determined for formulation studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at varying pH and temperatures, quantified via UV-Vis spectroscopy or HPLC.
  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Cross-reference with thermogravimetric analysis (TGA) to detect decomposition .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities to enzymes or receptors. Density functional theory (DFT) calculates electronic properties for structure-activity relationships (SAR). Validate predictions with in vitro assays (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous acetamides?

  • Methodological Answer :

  • Data Triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Structural Validation : Re-analyze disputed compounds via SC-XRD or 2D-NMR to confirm identity .
  • Meta-Analysis : Statistically assess variability in experimental conditions (e.g., buffer composition, cell lines) .

Q. How can researchers identify potential pharmacological targets for this compound?

  • Methodological Answer :

  • Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to predict target proteins based on structural motifs.
  • High-Throughput Screening : Employ kinase panels or GPCR assays. Validate hits with CRISPR/Cas9 knockouts or siRNA silencing .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/basic buffers). Monitor degradation products via LC-MS.
  • Plasma Stability Assays : Incubate with human/animal plasma and quantify parent compound loss over time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide
Reactant of Route 2
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(S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide

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